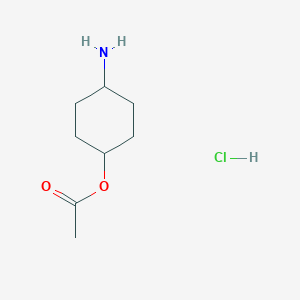

trans-4-Amino-acetate Cyclohexanol Hydrochloride

Description

Properties

CAS No. |

33024-68-9 |

|---|---|

Molecular Formula |

C8H16ClNO2 |

Molecular Weight |

193.67 g/mol |

IUPAC Name |

(4-aminocyclohexyl) acetate;hydrochloride |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6(10)11-8-4-2-7(9)3-5-8;/h7-8H,2-5,9H2,1H3;1H |

InChI Key |

UJLZFPLEBIWJIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCC(CC1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Esterification and Fractional Crystallization of 4-Acetamido-cyclohexanol Isomers

One of the main approaches to prepare trans-4-Amino-acetate Cyclohexanol Hydrochloride involves the synthesis and separation of its precursor, trans-4-acetamido-cyclohexanol acetate, followed by hydrolysis to yield the amino compound.

Process Overview

- Starting Material: A mixture of cis- and trans-4-acetamido-cyclohexanol isomers.

- Step 1: Esterification

The mixture is reacted with acetic anhydride (diacetyl oxide) under reflux conditions (1–5 hours) to form 4-acetamido-cyclohexanol acetate esters. - Step 2: Fractional Crystallization

The esterified product is cooled, and under reduced pressure, acetic acid and excess acetic anhydride are removed. The solid residue is dissolved in an organic solvent (ethyl acetate, chloroform, toluene, or isopropyl ether), refluxed, and then cooled to induce crystallization of the trans-isomer. - Step 3: Hydrolysis

The purified trans-4-acetamido-cyclohexanol acetate is hydrolyzed to yield trans-4-Amino-cyclohexanol, which can be converted to its hydrochloride salt.

Reaction Conditions and Optimization

| Parameter | Range / Values | Notes |

|---|---|---|

| Molar ratio (4-acetamido-cyclohexanol : acetic anhydride) | 1.0 : 1.0–1.8 | Optimal ratio around 1.0 : 1.2–1.5 |

| Trans-isomer content in starting mixture | 20–35% | Higher trans content improves yield |

| Reflux time | 2–4 hours | Ensures complete esterification |

| Cooling temperature for distillation | 80–100 °C | For removal of acetic acid and anhydride |

| Crystallization temperature | 0–15 °C (typically 5–10 °C) | For high purity crystal formation |

| Solvents used for recrystallization | Ethyl acetate, chloroform, toluene, isopropyl ether | Choice affects yield and purity |

Yields and Purity

| Embodiment | Molar Ratio (4-acetamido-cyclohexanol : Acetic Anhydride) | Trans Isomer Content (%) | Yield (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| 1 | 1.0 : 1.0 | 30 | 40.1 | 99.1 | 158–161 |

| 4 | 1.0 : 1.3 | 30 | 52.5 | 99.5 | 158–161 |

| 12 | 1.0 : 1.4 | 30 | 55.0 | 99.1 | 158–161 |

These data demonstrate that increasing the molar ratio of acetic anhydride improves the yield and maintains high purity of the trans-isomer acetate ester.

Hydrolysis to Trans-4-Amino-cyclohexanol Hydrochloride

The trans-4-acetamido-cyclohexanol acetate obtained from the esterification and crystallization steps is subjected to hydrolysis, typically under acidic or basic conditions, to remove the acetyl protecting group and yield trans-4-Amino-cyclohexanol.

Subsequent treatment with hydrochloric acid converts the free amine into the hydrochloride salt, this compound.

Alternative Biocatalytic Synthesis

A stereoselective biocatalytic approach has been reported for the preparation of 4-aminocyclohexanol isomers, including the trans form. This method employs enzymatic reduction and transamination starting from 1,4-cyclohexanedione.

- Enzymes Used: Ketoreductases and transaminases (e.g., LK-KRED and ATA-200).

- Reaction Conditions:

Performed in buffered aqueous media (pH 7.5), with cofactors such as NADP+, pyridoxal phosphate, and amine donors like isopropylamine. - Outcome:

After 48 hours, the reaction yields cis-4-aminocyclohexanol hydrochloride with high stereoselectivity (99:1 cis:trans ratio). Adaptation of this method for the trans isomer requires process optimization.

Industrial Production from Paracetamol

A patented process describes the production of trans-4-amino-cyclohexanol from paracetamol via catalytic hydrogenation and subsequent separation steps. This method involves:

- Catalytic hydrogenation of paracetamol to 4-acetamido-cyclohexanol.

- Separation of cis and trans isomers by crystallization or chromatography.

- Hydrolysis to trans-4-amino-cyclohexanol.

- Conversion to hydrochloride salt.

This route leverages an industrially available precursor and established catalytic processes but requires efficient isomer separation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Esterification and Recrystallization

The primary method involves esterifying a cis/trans mixture of 4-acetamido-cyclohexanol with acetic anhydride, followed by recrystallization to isolate the trans-isomer. Key steps:

-

Reagents : Acetic anhydride (1.0–1.8 molar ratio to substrate).

-

Conditions : Heating reflux (1–5 hours), underpressure distillation to remove excess reagents, and recrystallization in organic solvents (ethyl acetate, chloroform, toluene) .

-

Yield/Purity : Trans-isomer purity >99%, molar yields up to 55% .

Hydrogenation and Saponification

Paracetamol (para-acetamidophenol) is hydrogenated to para-acetamidocyclohexanol (trans/cis ratio ≥1:1), followed by alkaline saponification and crystallization of the trans-isomer .

Reduction of Oximes

trans-4-Aminocyclohexanol can be prepared via lithium aluminum hydride (LiAlH₄) reduction of 1,4-cyclohexanedione oxime .

Reaction Parameters

Diastereomeric Control

-

Esterification : Recrystallization separates trans-isomers with >99% purity .

-

Enzymatic : Transaminases achieve >99% cis-selectivity or deaminate cis-isomers to yield trans-enriched products .

Industrial Relevance

-

Pharmaceuticals : Intermediate for drugs like Ambroxol hydrochloride .

-

Enzymatic Efficiency : Continuous-flow systems enable high diastereomeric excess (de >99%) in trans-4-aminocyclohexanol production .

Solvent Recycling

The esterification method allows solvent recovery (e.g., ethyl acetate, chloroform) via underpressure distillation, reducing environmental impact .

Challenges and Innovations

Scientific Research Applications

Pharmaceutical Applications

-

Intermediate for Drug Synthesis :

- Ambroxol Hydrochloride : trans-4-Amino-acetate Cyclohexanol Hydrochloride is used as a precursor in the synthesis of Ambroxol, a well-known mucolytic agent used in respiratory diseases .

- Expectorants : The compound is also involved in the synthesis of expectorants, which are vital for treating cough and respiratory conditions .

-

Transaminase-Catalyzed Reactions :

- Recent studies have demonstrated the use of transaminases to produce trans-4-substituted cyclohexane-1-amines from corresponding cis/trans amines. This process showcases the compound's versatility and potential for producing highly diastereopure products, which are crucial for developing new therapeutic agents .

Industrial Applications

-

Organic Synthesis :

- The compound acts as a raw material in various organic synthesis processes. Its ability to undergo reactions with different reagents makes it valuable in producing complex organic molecules .

- A notable reaction involves its conversion with butyric acid-(2-chloro-ethyl ester) using Aspergillus niger lipase as a catalyst, resulting in butyric acid 4-amino-cyclohexyl ester .

- Research Applications :

Mechanism of Action

The mechanism of action of trans-4-Amino-acetate Cyclohexanol Hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor in the synthesis of compounds that inhibit phosphodiesterase III A (PDE3A), which plays a role in various biological processes . The compound’s effects are mediated through its conversion to active metabolites that interact with target enzymes and receptors .

Comparison with Similar Compounds

cis-4-Aminocyclohexanol Hydrochloride (CAS 56239-26-0)

3-Aminocyclohexanol Hydrochloride (CAS 124555-44-8)

- Key Differences: Positional Isomerism: The amino group at the 3-position disrupts the equatorial stability seen in trans-4 derivatives. Reactivity: Reduced nucleophilicity compared to trans-4 analogs, limiting use in alkylation reactions .

Functional Group Derivatives

(trans-4-Aminocyclohexyl)acetic Acid Hydrochloride (CAS 76325-96-7)

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride (CAS 18521575)

- Structure : Methyl ester at the 1-position.

- Solubility : Water-soluble, unlike the parent compound .

- Applications : Intermediate in prodrug design and esterase-sensitive delivery systems .

Complex Pharmacological Analogs

Tramadol Hydrochloride (CAS 36282-47-0)

- Structure: Features a methoxyphenyl group and dimethylamino side chain.

- Molecular Weight : 299.84 g/mol .

- Applications : Clinically used as an analgesic, highlighting how structural complexity (e.g., aromatic rings) enhances receptor binding and therapeutic efficacy .

Data Tables

Table 1: Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|

| trans-4-Aminocyclohexanol HCl | 50910-54-8 | C₆H₁₃NO·HCl | 151.63 | 110 | Slightly soluble |

| cis-4-Aminocyclohexanol HCl | 56239-26-0 | C₆H₁₃NO·HCl | 151.63 | 108–113 | Moderate |

| (trans-4-Aminocyclohexyl)acetic Acid HCl | 76325-96-7 | C₈H₁₆ClNO₂ | 193.67 | N/A | Water-soluble |

| Tramadol HCl | 36282-47-0 | C₁₆H₂₅NO₂·HCl | 299.84 | 180–181 | Highly soluble |

Research Findings and Trends

- Stereochemical Impact : NMR studies confirm distinct spectral patterns for cis/trans isomers, crucial for purity assessment in pharmaceutical synthesis .

- Thermal Stability: trans-4-Aminocyclohexanol HCl exhibits higher thermal stability than cis isomers, favoring its use in high-temperature reactions .

Biological Activity

trans-4-Amino-acetate Cyclohexanol Hydrochloride, also known as trans-4-Aminocyclohexanol hydrochloride, is a significant compound in organic synthesis and pharmaceutical applications. Its biological activity has been studied extensively, particularly in relation to its role as an intermediate in drug synthesis and its potential therapeutic effects. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound has the chemical formula C₆H₁₄ClNO and is categorized as an amine. It is soluble in water and exhibits air sensitivity, necessitating careful storage conditions to maintain its stability .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

-

Pharmaceutical Applications :

- Synthesis of Drugs : This compound is a crucial intermediate in the synthesis of various pharmaceuticals, including Ambroxol hydrochloride, which is used as a mucolytic agent .

- Transaminase Reactions : It has been shown to participate in transaminase-catalyzed reactions, facilitating the production of trans-4-substituted cyclohexane-1-amines with high stereoselectivity .

- Mechanism of Action :

- Toxicity and Safety :

Case Studies

Several studies have highlighted the biological implications of this compound:

- Study on Drug Synthesis : A study demonstrated that the compound could be effectively used in the synthesis of Ambroxol hydrochloride through a multi-step process involving esterification and recrystallization . The yield was reported to be over 99%, indicating its efficiency as a synthetic intermediate.

- Transaminase-Catalyzed Reactions : Research focused on the use of transaminases to convert cis-diastereomers into their corresponding trans-amines showed that high diastereomeric excess (>99%) could be achieved using this compound as a precursor .

Data Table: Biological Activities and Applications

Q & A

Basic Questions

Q. What are the critical physicochemical properties of trans-4-Aminocyclohexanol Hydrochloride for experimental handling?

- Answer: The compound has a molecular weight of 115.18 (C₆H₁₃NO·HCl) and a melting point of 108–113°C . It should be stored in airtight containers at controlled room temperature to prevent degradation, as recommended for structurally similar hydrochlorides (e.g., Tramadol HCl) . Hygroscopicity data are lacking, so desiccants are advised during storage.

Q. What synthetic strategies are documented for trans-4-Aminocyclohexanol Hydrochloride?

- Answer: Synthesis often involves stereoselective reduction of ketone precursors (e.g., 4-aminocyclohexanone HCl) or resolution of cis/trans isomers via chiral chromatography. Ethyl 4-aminocyclohexanecarboxylate derivatives (e.g., trans-ethyl 4-aminocyclohexanecarboxylate HCl) are intermediates, with purity >98% achievable via recrystallization .

Q. How should researchers characterize the compound’s structural integrity?

- Answer: Use IR spectroscopy to confirm hydroxyl and amine functional groups (peaks ~3300 cm⁻¹ for -OH/-NH). NMR (¹H/¹³C) resolves stereochemistry: axial vs. equatorial substituents in cyclohexanol rings show distinct splitting patterns . Mass spectrometry (MS) validates molecular weight (e.g., m/z 115.17 for the free base) .

Advanced Research Questions

Q. What methodologies resolve stereochemical impurities in trans-4-Aminocyclohexanol Hydrochloride synthesis?

- Answer: Chiral stationary-phase HPLC (CSP-HPLC) using cellulose-based columns effectively separates cis/trans isomers. Polarimetric analysis monitors optical rotation (e.g., dextrorotatory vs. levorotatory forms). Crystallization in ethanol/water mixtures enhances diastereomeric purity .

Q. How do structural modifications at the 4-position impact pharmacological activity?

- Answer: Substituents like dibromobenzyliden groups (e.g., in Ambroxol HCl impurities) enhance mucolytic activity but reduce blood-brain barrier permeability. Steric hindrance from trans-cyclohexanol conformers improves metabolic stability compared to cis analogs .

Q. What protocols identify trace impurities in API-grade trans-4-Aminocyclohexanol Hydrochloride?

- Answer: Use USP-grade reference standards (e.g., Ambroxol HCl Imp. C, CAS 50910-53-7) for HPLC-UV spiking studies. Limit tests for dibromo derivatives (e.g., 2-amino-3,5-dibromobenzaldehyde) require gradient elution (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How can racemization be minimized during derivatization reactions?

- Answer: Conduct reactions at low temperatures (<0°C) and use non-polar solvents (e.g., dichloromethane) to stabilize transition states. Protecting groups (e.g., tert-butoxycarbonyl, Boc) on the amine reduce nucleophilic susceptibility .

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

- Answer: The hydrochloride salt form enhances aqueous solubility but is prone to hydrolysis at alkaline pH (>8.0). Accelerated stability studies (40°C/75% RH) show <2% degradation over 30 days when stored in amber vials .

Methodological Notes

- Stereochemical Analysis: X-ray crystallography (where crystals are obtainable) provides definitive conformation proof .

- Impurity Quantification: LC-MS/MS with MRM (multiple reaction monitoring) achieves detection limits <0.1% for dibromo contaminants .

- Stability Testing: Follow ICH Q1A(R2) guidelines for forced degradation studies (light, heat, humidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.